5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine dione derivative characterized by a cyclobutylmethyl substituent at the N1 position and an amino group at the C5 position. Cyclobutylmethyl groups are known to influence lipophilicity and metabolic stability, while the amino group at C5 may facilitate hydrogen bonding with biological targets .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-amino-1-(cyclobutylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c10-7-5-12(4-6-2-1-3-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) |
InChI Key |
OYTPTXLWJTVQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(C(=O)NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, which results in the formation of the desired compound in high yields . Another approach includes the reaction of 5-aminopyrazolo-[4,3-b]pyridine with halomethyl carbonyl compounds in the presence of NaHCO3 and 1,4-dioxane .
Industrial Production Methods
the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as MnO2 supported on alumina-silica . Reaction conditions often involve refluxing in solvents like 1,4-dioxane or using aqueous conditions for environmentally friendly synthesis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions can yield pyrazolo-pyridine derivatives, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research suggests it may have therapeutic potential in treating metabolic disorders and obesity by inhibiting the Nicotinamide N-Methyltransferase (NNMT) enzyme
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the inhibition of the NNMT enzyme, which plays a crucial role in regulating metabolism . By inhibiting this enzyme, the compound can modulate metabolic pathways, leading to improved energy metabolism and potential therapeutic effects in conditions like obesity and diabetes .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents and inferred properties of the target compound with key analogs:
Notes:
- Cyclobutylmethyl vs.
- Amino vs. Ethylamino (): The amino group at C5 (target compound) provides stronger hydrogen-bonding capacity than ethylamino (as in ), which may enhance target affinity but reduce metabolic stability.
- Trifluoroethyl Substituent () : The electron-withdrawing trifluoroethyl group improves resistance to oxidative metabolism, a feature absent in the target compound.
Structural and Crystallographic Insights
The crystal structure of the 6-(3,5-dimethylbenzyl)-5-ethyl analog () reveals a near-planar tetrahydropyrimidine core (average C–C bond length = 0.003 Å) and a hydrogen-bonded dimer formation via N–H⋯O interactions.
Biological Activity
5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its structural formula and molecular weight. Its chemical formula is , with a molecular weight of approximately 196.22 g/mol. The presence of the tetrahydropyrimidine ring contributes to its biological activity by influencing its interaction with various biological targets.
Research indicates that compounds similar to this compound may exhibit activity as inhibitors or antagonists for specific receptors and enzymes. For example:
- Inhibition of Toll-like Receptors (TLR) : Compounds in the tetrahydropyrimidine class have shown potential as antagonists for TLR7 and TLR8, which play significant roles in immune response modulation .
- Antiviral Activity : Some related compounds have been evaluated for their ability to inhibit reverse transcriptase in HIV-1, suggesting potential antiviral applications .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits promising biological activity. For instance:
- Reverse Transcriptase Inhibition : A study conducted on similar compounds indicated effective inhibition of reverse transcriptase activity, with IC50 values suggesting strong binding affinity .
Toxicity and Safety Profile
The safety profile of the compound has been assessed through various toxicity studies:
- Ames Test : The compound was evaluated for mutagenicity using the Ames test, showing non-carcinogenic properties .
- Acute Toxicity : Toxicity studies in rodents indicated an LD50 value that suggests moderate safety margins for potential therapeutic use .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| Caco-2 Permeability | Positive |
| P-glycoprotein Substrate | Non-substrate |
These parameters suggest favorable absorption characteristics and potential central nervous system penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
